molecular formula C20H28N2O4 B12891698 2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-00-0

2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12891698
CAS No.: 82559-00-0
M. Wt: 360.4 g/mol
InChI Key: ZIOODIQBPHTOIE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide typically involves the reaction of benzoic acid derivatives with isoxazole intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it inhibits chitin synthesis in insects by binding to the enzyme responsible for chitin production, thereby disrupting the formation of the exoskeleton . This mechanism makes it a potential candidate for use as an insecticide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-N-(3-(3-methylheptan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis with high specificity makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

82559-00-0

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C20H28N2O4/c1-6-8-12-20(3,7-2)16-13-17(26-22-16)21-19(23)18-14(24-4)10-9-11-15(18)25-5/h9-11,13H,6-8,12H2,1-5H3,(H,21,23)

InChI Key

ZIOODIQBPHTOIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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